4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine
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Description
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine is a useful research compound. Its molecular formula is C17H19N7O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.16510826 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine” is a derivative of the triazolothiadiazine class of compounds . The primary targets of this class of compounds are diverse and include enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.
Mode of Action
Triazolothiadiazine derivatives are known to interact with their target enzymes through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially altering the function of these enzymes .
Biochemical Pathways
The affected biochemical pathways depend on the specific enzyme targets of the compound. For instance, if the compound targets carbonic anhydrase, it could affect acid-base balance in the body. If it targets cholinesterase, it could influence neural signaling pathways . The downstream effects of these interactions can be diverse, ranging from changes in metabolic processes to alterations in neural communication.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar triazolothiadiazine derivatives . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.
Properties
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17(13-9-18-19-10-13)23-7-5-12(6-8-23)16-21-20-15-4-3-14(11-1-2-11)22-24(15)16/h3-4,9-12H,1-2,5-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBNIWADWZANKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CNN=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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